

Spectroscopic and Mechanistic Insights into Cyanidin 3-sambubioside: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyanidin 3-sambubioside*

Cat. No.: *B10826557*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Cyanidin 3-sambubioside**, a naturally occurring anthocyanin. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, comprehensive experimental protocols for its analysis, and a visualization of its role in a key biological signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of **Cyanidin 3-sambubioside** is heavily reliant on modern spectroscopic techniques. The following tables summarize the key NMR and MS data that are critical for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide a detailed fingerprint of the molecular structure of **Cyanidin 3-sambubioside**. The data presented below was acquired in deuterated methanol (CD_3OD).

Table 1: ^1H NMR Spectroscopic Data for **Cyanidin 3-sambubioside** (600 MHz, CD_3OD)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.80	s	H-4	
8.41	d	9.0	H-2', H-6'
6.87	d	9.0	H-3', H-5'
6.75	s	H-8	
6.53	s	H-6	
5.13	d	7.8	H-1" (Glc)
4.54	s	H-1''' (Xyl)	
3.94	d	10.2	Glc Proton
3.69-3.70	m	Glc/Xyl Protons	
3.58-3.60	m	Glc/Xyl Protons	
3.41-3.51	m	Glc/Xyl Protons	
3.27-3.30	m	Glc/Xyl Protons	
3.19-3.22	m	Glc/Xyl Protons	
1.04	d	6.6	Xyl CH ₃

s: singlet, d: doublet, m: multiplet, Glc: Glucose, Xyl: Xylose

Table 2: ^{13}C NMR Spectroscopic Data for **Cyanidin 3-sambubioside** (150 MHz, CD₃OD)[[1](#)]

Chemical Shift (δ) ppm	Assignment
170.7	C-5''' (Xyl)
166.6	C-7
164.1	C-5
159.1	C-9
157.7	C-2
145.4	C-3'
136.8	C-4'
135.7	C-3
120.7	C-1'
117.9	C-6'
113.4	C-2', C-5'
103.6	C-1'' (Glc)
103.5	C-10
102.1	C-1''' (Xyl)
95.3	C-4
78.0, 77.4, 74.7, 73.8, 72.4, 71.8, 71.2, 69.7, 67.8	Sugar Carbons (Glc & Xyl)
17.9	Xyl CH ₃

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For **Cyanidin 3-sambubioside**, Electrospray Ionization (ESI) is a commonly used technique.

Table 3: Mass Spectrometry Data for **Cyanidin 3-sambubioside**

Parameter	Value	Reference(s)
Molecular Formula	$C_{26}H_{29}O_{15}^+$	[2]
Monoisotopic Mass	581.15064521 Da	[2]
LC-ESI-MS/MS		
Parent Ion $[M]^+$ (m/z)	581.1506	[2]
MS/MS Fragment (m/z)	287.0562 (Cyanidin aglycone)	[2] [3]

Experimental Protocols

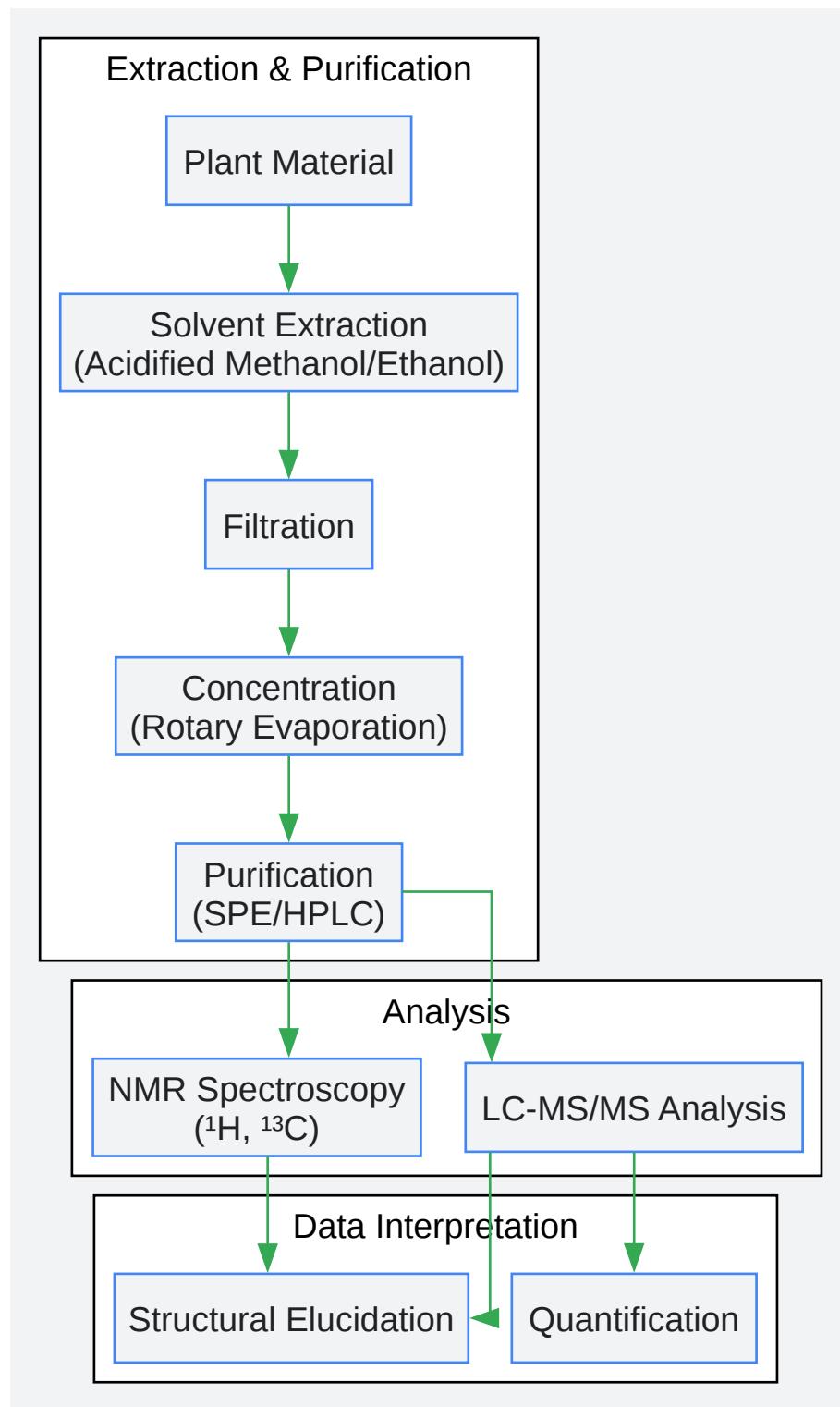
The following sections detail the methodologies for the extraction, purification, and spectroscopic analysis of **Cyanidin 3-sambubioside**.

Sample Preparation: Extraction and Purification

A generalized protocol for the extraction and purification of anthocyanins from plant material is as follows:

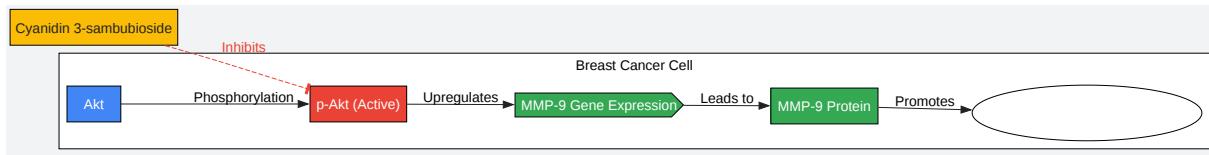
- Extraction: The plant material is first macerated and then extracted with a solvent, typically a mixture of methanol or ethanol and water, acidified with a small amount of hydrochloric or formic acid to maintain the stability of the anthocyanins.
- Filtration and Concentration: The extract is filtered to remove solid residues. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
- Purification: The crude extract is subjected to column chromatography for purification. A common choice is a C18 solid-phase extraction (SPE) cartridge. The cartridge is first conditioned with methanol and then with acidified water. The extract is loaded, and non-anthocyanin compounds are washed away with acidified water. The anthocyanins are then eluted with acidified methanol. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy


- Sample Preparation: A purified sample of **Cyanidin 3-sambubioside** (typically 1-5 mg for ¹H NMR and 5-20 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of deuterated methanol (CD₃OD).
- Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, for instance, a Bruker AVANCE III spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C nuclei.
- Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra. The temperature is maintained at a constant value, typically 25°C.

LC-MS/MS Analysis

- Chromatographic System: An HPLC or UHPLC system equipped with a C18 reversed-phase column is used for separation.
- Mobile Phase: A gradient elution is typically employed.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Program: A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest.
- Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
- Ionization Mode: Positive ion mode is generally used for the analysis of anthocyanins.
- Data Acquisition: Data is acquired in full scan mode to determine the parent ion and in product ion scan mode (MS/MS) to obtain fragmentation patterns. For quantification, Multiple Reaction Monitoring (MRM) is often used. The transition for **Cyanidin 3-sambubioside** is typically m/z 581.2 → 287.1.


Visualizations

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for anthocyanin analysis and a known signaling pathway modulated by **Cyanidin 3-sambubioside**.

[Click to download full resolution via product page](#)

Figure 1. A generalized experimental workflow for the analysis of anthocyanins.

[Click to download full resolution via product page](#)

Figure 2. Inhibition of Akt/MMP-9 signaling pathway by **Cyanidin 3-sambubioside**.

Concluding Remarks

The spectroscopic data and analytical methodologies presented in this guide provide a solid foundation for the identification and quantification of **Cyanidin 3-sambubioside**. The visualization of its inhibitory effect on the Akt/MMP-9 signaling pathway highlights its potential as a therapeutic agent in the context of cancer metastasis. This compilation of technical information aims to facilitate further research and development efforts focused on this promising natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Targeting Inflammation by Anthocyanins as the Novel Therapeutic Potential for Chronic Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanidin-3-O-sambubioside from Acanthopanax sessiliflorus fruit inhibits metastasis by downregulating MMP-9 in breast cancer cells MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Cyanidin 3-sambubioside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10826557#spectroscopic-data-for-cyanidin-3-sambubioside-nmr-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com